molecular formula C16H24N2O2 B1519868 (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate CAS No. 1171197-20-8

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Cat. No. B1519868
M. Wt: 276.37 g/mol
InChI Key: SWUANUQBXJNXGP-CYBMUJFWSA-N
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Description

“(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate” is a compound with the CAS Number: 1171197-20-8 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves several steps . The process includes reactions with ammonia in methanol, dichloromethane, and water at 0℃ for about 1.17 hours . The compound can also be synthesized through a multi-step reaction involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .


Molecular Structure Analysis

The molecular formula of the compound is C16H24N2O2 . The InChI Code is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in reactions with ammonia in methanol, dichloromethane, and water at 0℃ . It has also been used in multi-step reactions involving tert-butyl methyl ether, sodium azide, N,N-dimethyl-formamide, ammonia, methanol, and hydrogen chloride .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 276.38 . The storage temperature is 2-8°C in a dark place and inert atmosphere . The boiling point is predicted to be 412.7±45.0 °C .

Scientific Research Applications

Synthesis and Characterization

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various chemically active compounds. For instance, it has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility as a building block for complex molecular structures (Marin et al., 2004). This synthesis process showcases the compound's role in producing cis-4-hydroxy delta-lactams with high yield and stereoselectivity, underlying its significance in stereochemical manipulations in organic synthesis.

Crystallographic and Biological Evaluations

The compound has also been explored for its crystallographic properties and potential biological applications. Sanjeevarayappa et al. (2015) characterized a structurally related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through spectroscopic evidence and X-ray diffraction, illustrating the structural elucidation capabilities of derivatives of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This work further extended to evaluate its in vitro antibacterial and anthelmintic activities, highlighting the bioactive potential of compounds synthesized from this intermediate (Sanjeevarayappa et al., 2015).

Intermediate for Anticancer Drugs

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been identified as an essential intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound emphasizes the critical role of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate derivatives in the development of therapeutic agents, especially in targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Role in Chemical Synthesis

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate showcases another application, indicating its importance in synthesizing intermediates for biologically active compounds like crizotinib. This work underlines the role of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate derivatives in medicinal chemistry and drug development processes (Kong et al., 2016).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUANUQBXJNXGP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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